Product packaging for 24-Methyldesmosterol(Cat. No.:CAS No. 20780-41-0)

24-Methyldesmosterol

Cat. No.: B1221264
CAS No.: 20780-41-0
M. Wt: 398.7 g/mol
InChI Key: YTFTXKBJICNYCV-PXBBAZSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Methyldesmosterol is a key sterol intermediate in the biosynthesis of important bioactive compounds in plants. Research indicates it is a specific metabolite in the pathway leading to physalins and withanolides, which are polyoxygenated steroids with a broad range of studied pharmacological activities, including anti-inflammatory and anti-cancer properties . The compound is synthesized from 24-methylenecholesterol through the activity of the enzyme sterol Δ24-isomerase (24ISO) . This reaction is a critical branch point in sterol metabolism, channeling substrates away from the brassinolide pathway and towards the production of these medicinally relevant steroid lactones . Consequently, this compound serves as an essential tool for researchers investigating the complex biosynthetic networks of plant sterols and for exploring the metabolic engineering of high-value natural products. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O B1221264 24-Methyldesmosterol CAS No. 20780-41-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20780-41-0

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylhept-5-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,20,22-26,29H,7-8,10-17H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

YTFTXKBJICNYCV-PXBBAZSNSA-N

SMILES

CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=C(C)C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

24-methyldesmosterol

Origin of Product

United States

Biosynthesis of 24 Methyldesmosterol

24-Methyldesmosterol is a significant steroidal intermediate in the specialized metabolic pathways of certain plants, particularly within the Solanaceae family. Its formation represents a critical branch point, diverting metabolic flux from the general phytosterol pathway towards the production of bioactive compounds like withanolides and physalins. pnas.orgfrontiersin.org

The direct precursor to this compound is 24-methylenecholesterol (B1664013). pnas.orgpnas.org The biosynthesis is catalyzed by a specific enzyme, sterol Δ24-isomerase (24ISO), which facilitates the isomerization of the Δ24(28) double bond in 24-methylenecholesterol to a Δ24(25) double bond, yielding this compound. pnas.orgpnas.org This enzymatic step is considered the first committed step in the biosynthesis of withanolides. pnas.orgswapcard.com

The enzyme 24ISO is a paralog of DWF1, a sterol side chain reductase involved in the biosynthesis of brassinosteroids. pnas.org While DWF1 catalyzes a two-step reaction involving both isomerization and subsequent reduction to produce campesterol (B1663852), 24ISO primarily performs the isomerization step, effectively channeling the substrate towards a different metabolic fate. pnas.orgoup.com In tomato, the enzyme STEROL SIDE CHAIN REDUCTASE 1 (SSR1) can catalyze the same two-step reaction as DWF1, converting 24-methylenecholesterol to campesterol via a this compound intermediate. oup.com

The biosynthesis of withanolides and physalins from this compound involves a series of subsequent oxidation reactions, often catalyzed by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), leading to the complex steroidal lactone structures characteristic of these compounds. researchgate.netbiorxiv.org

The key reaction in the biosynthesis of this compound is summarized in the table below.

PrecursorEnzymeProductOrganism/Family
24-MethylenecholesterolSterol Δ24-isomerase (24ISO)This compoundSolanaceae (e.g., Withania somnifera, Physalis angulata)

Metabolic Engineering Strategies for 24 Methyldesmosterol Production

Engineered Yeast Systems (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae is a widely used chassis for producing steroids and terpenes due to its well-characterized genetics and robust fermentation capabilities. researchgate.net The native ergosterol (B1671047) biosynthesis pathway in yeast provides the necessary precursors for this compound production.

Engineering strategies in yeast typically involve:

Disruption of the native ergosterol pathway : To prevent the conversion of intermediates into ergosterol, genes such as ERG4 (C-24(28) reductase) and ERG5 (C-22 desaturase) are disrupted. researchgate.netnih.gov This leads to the accumulation of precursors like ergosta-5,7,24-trienol. researchgate.net

Introduction of heterologous enzymes : To convert these yeast-native intermediates into plant-like sterols, heterologous enzymes are introduced.

A 7-dehydrocholesterol reductase (DHCR7) from plants or animals is expressed to reduce the C7-C8 double bond, a crucial step towards producing cholesterol-like side chains. nih.govnih.gov

The key enzyme sterol Δ24-isomerase (24ISO) from a withanolide-producing plant (e.g., Physalis angulata or Withania somnifera) is then introduced to convert the accumulated 24-methylenecholesterol (B1664013) into this compound. pnas.orgnih.gov

Researchers have successfully engineered S. cerevisiae to produce this compound by expressing 24ISO from various plant sources in a yeast strain already engineered to produce 24-methylenecholesterol. pnas.orgnih.gov For instance, expression of 24ISO from Physalis angulata (Pa24ISO) in a 24-methylenecholesterol-producing yeast strain (YS11) resulted in the successful conversion to this compound. nih.gov Similarly, engineering efforts to produce the precursor, 24-methylene-cholesterol, have yielded significant titers. By disrupting ERG4 and ERG5 and expressing a DHCR7 from Xenopus laevis (XlDHCR7), one study achieved a production of 178 mg/L of 24-methylene-cholesterol, which increased to 225 mg/L with an additional copy of the gene. researchgate.netnih.gov These engineered yeast strains serve as a platform for the production of this compound and the subsequent reconstitution of the entire withanolide biosynthetic pathway. biorxiv.orgbiorxiv.org

The table below summarizes key genetic modifications in Saccharomyces cerevisiae for producing this compound and its immediate precursor.

Yeast Strain ModificationHeterologous Enzyme(s) IntroducedTarget CompoundReported Yield
Disruption of ERG5 and ERG47-dehydrocholesterol reductase (DHCR7) from Xenopus laevis24-Methylenecholesterol225 mg/L researchgate.net
24-methylenecholesterol-producing strain (e.g., T21, YS11)Sterol Δ24-isomerase (24ISO) from P. angulata, W. somnifera, etc.This compoundProduct detected pnas.orgnih.gov

Genetic Regulation and Expression of 24ISO

Plant Host Systems (e.g., Nicotiana benthamiana)

Nicotiana benthamiana is a widely used model for transient gene expression, offering a rapid method for reconstituting metabolic pathways and producing complex plant-derived molecules. nih.govfrontiersin.org Unlike yeast, plants natively produce 24-methylenecholesterol as an intermediate in phytosterol biosynthesis, making them a suitable chassis for this compound production. pnas.orgresearchgate.net

Metabolic engineering strategies in N. benthamiana include:

Transient expression of 24ISO : The simplest approach involves the Agrobacterium-mediated transient expression of the 24ISO gene. This has been shown to successfully convert the endogenous 24-methylenecholesterol into this compound. pnas.org In these experiments, the expression of 24ISO led to the accumulation of small amounts of this compound, while the precursor, 24-methylenecholesterol, was depleted to below detection limits. pnas.org

Overexpression of upstream pathway genes : To increase the flux towards this compound, researchers have co-expressed a suite of genes from the upstream phytosterol pathway along with 24ISO. This approach significantly boosts the production of the precursor, 24-methylenecholesterol, and consequently increases the final yield of this compound to levels as high as 0.9 mg/g dry weight. biorxiv.orgresearchgate.net

Silencing of competing pathways : An alternative strategy is to block the conversion of 24-methylenecholesterol into other phytosterols (B1254722) like campesterol (B1663852). This can be achieved using virus-induced gene silencing (VIGS) to suppress the expression of endogenous enzymes such as DWF1. biorxiv.orgresearchgate.netnih.gov While effective, silencing DWF1 can lead to severe developmental defects in the plant. biorxiv.orgresearchgate.net

These studies demonstrate that N. benthamiana can be an effective production host, circumventing some issues seen in yeast, such as the formation of certain shunt products. researchgate.net The system has also been used to characterize downstream enzymes in the withanolide pathway by co-expressing them with 24ISO. swapcard.combiorxiv.orgresearchgate.net

The table below outlines key engineering strategies in Nicotiana benthamiana.

Engineering StrategyGene(s) Expressed/SilencedOutcome
Transient ExpressionSterol Δ24-isomerase (24ISO)Production of this compound pnas.org
Overexpression of Upstream Pathway + Transient Expression15 genes from tHMGR to 24ISOIncreased this compound production (0.9 mg/g dry weight) researchgate.net
Virus-Induced Gene Silencing (VIGS)Silencing of DWF1Blocked competing pathway, but caused dwarf phenotype biorxiv.orgresearchgate.net

Metabolic Fates and Downstream Products of 24 Methyldesmosterol

Role as a Key Precursor to Specialized Metabolites

The primary significance of 24-methyldesmosterol lies in its function as a direct precursor to various classes of specialized metabolites, notably withanolides and physalins, which are known for their diverse pharmacological activities.

Withanolides are a large group of C28 steroidal lactones predominantly found in plants of the Solanaceae family, such as Withania somnifera (ashwagandha) pnas.orgfrontiersin.org. The biosynthesis of these compounds begins with the general phytosterol pathway, where 24-methylenecholesterol (B1664013) is converted to this compound pnas.orgmdpi.comfrontiersin.orgnih.govpnas.orgcapes.gov.brpnas.org. This conversion is catalyzed by a specific enzyme, sterol Δ24-isomerase (24ISO), which is a paralog of DWARF1 (DWF1) pnas.orgfrontiersin.orgpnas.orgcapes.gov.brpnas.orgmpg.de. This isomerization step is considered the committed step in withanolide biosynthesis, diverting metabolic flux away from brassinosteroid and other phytosterol pathways pnas.orgfrontiersin.orgpnas.orgcapes.gov.brpnas.org.

Table 1: Key Enzymes in the Initial Steps of Withanolide Biosynthesis

PrecursorEnzymeProductPathway BranchReference
24-methylenecholesterolSterol Δ24-isomerase (24ISO)This compoundWithanolide pnas.orgfrontiersin.orgpnas.orgcapes.gov.brpnas.org

Following its formation, this compound undergoes a series of complex biochemical transformations to yield the diverse array of withanolides. These transformations are not yet fully elucidated but are known to involve multiple oxidative steps, leading to structural diversification pnas.orgfrontiersin.orgpnas.orgresearchgate.netresearchgate.netbiorxiv.orgresearchgate.net. The characteristic features of withanolides include a C28 ergostane (B1235598) skeleton, oxidation at C-22 and C-26 to form a lactone ring, and often a C-1 ketone and A-ring unsaturation frontiersin.orgbiorxiv.orgbiorxiv.orgbiorxiv.org.

Cytochrome P450 (CYP450) enzymes are widely recognized for their critical role in catalyzing oxidation reactions in plant secondary metabolism pnas.orgresearchgate.netbiorxiv.orgresearchgate.netnih.govnih.gov. In the context of withanolide biosynthesis, CYP450s are hypothesized to be involved in the post-isomerization steps, mediating the hydroxylation and other oxidative modifications of this compound to produce the final withanolide structures pnas.orgresearchgate.netbiorxiv.orgresearchgate.net. For instance, WsCYP71B35 from Withania somnifera has been identified and characterized, showing activity in producing various withanolides, including withaferin A, withanolide A, and withanolide B, when provided with appropriate substrates biorxiv.orgresearchgate.netnih.gov.

Physalins constitute another significant subclass of specialized steroids, primarily found in plants of the Physalis genus, which also belongs to the Solanaceae family mdpi.comfrontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net. Similar to withanolides, this compound serves as a direct precursor for physalin biosynthesis mdpi.comfrontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net. The conversion of 24-methylenecholesterol to this compound by 24ISO is the initial step in this pathway as well mdpi.comfrontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net. The subsequent steps leading from this compound to physalins are still largely unknown but are presumed to involve extensive oxidations, potentially mediated by CYP450 enzymes mdpi.compnas.orgresearchgate.netnih.gov.

Withanolide Biosynthesis in Solanaceae Plants

Subsequent Oxidations and Structural Diversification

Conversion to Saturated Sterols

Beyond its role in specialized metabolite synthesis, this compound can also be converted into saturated sterols, which are essential components of plant cell membranes.

The conversion of this compound to saturated sterols involves the reduction of its double bond. Specifically, this compound is a precursor for the formation of campesterol (B1663852) and dihydrobrassicasterol semanticscholar.orgnih.govnih.govresearchgate.netnih.gov. This process typically involves a two-step mechanism, where the Δ24(25) double bond is first isomerized and then reduced semanticscholar.orgnih.gov. Enzymes like Sterol Side Chain Reductase 1 (SSR1), a homolog of DWF1, are involved in this conversion frontiersin.orgpnas.orgpnas.org. While campesterol is a common plant sterol and an intermediate in brassinolide (B613842) biosynthesis, dihydrobrassicasterol is also produced from this pathway semanticscholar.orgnih.govnih.govresearchgate.netnih.gov.

Table 2: Conversion of this compound to Saturated Sterols

PrecursorEnzyme(s) involvedProductsPathway RoleReference
This compoundSSR1 (DWF1 homolog)Campesterol, DihydrobrassicasterolSaturated Sterol Formation semanticscholar.orgnih.govnih.govresearchgate.netnih.gov

Compound Name List

this compound

Withanolides

Physalins

24-methylenecholesterol

Campesterol

Dihydrobrassicasterol

Withaferin A

Withanolide A

Withanolide B

Withanoside IV

Sitosterol

24-ethyldesmosterol

Desmosterol

Isofucosterol

Cholesterol

Physalin B

Physalin A

Physalin G

Physalin D

Physalindicanols A and B

Ergosta-5,24-dien-3β-ol

Occurrence and Biological Significance Across Diverse Organisms

Distribution and Roles in Plant Kingdoms

Accumulation Patterns in Medicinal Plants

24-Methyldesmosterol has been identified as a key intermediate in the biosynthesis of important medicinal compounds in several plant species.

Withania somnifera : In the medicinal plant Withania somnifera, also known as ashwagandha, this compound is a crucial precursor in the biosynthesis of withanolides, a group of naturally occurring steroidal lactones. pnas.orgnih.gov The enzyme sterol Δ24-isomerase (24ISO) catalyzes the conversion of 24-methylenecholesterol (B1664013) to this compound, a committing step in the withanolide biosynthetic pathway. pnas.orgnih.gov The accumulation of this compound is correlated with the expression of the 24ISO gene in this plant. pnas.org

Physalis angulata : In Physalis angulata, this compound serves as a precursor for the production of physalins, which are major bioactive constituents of this traditional Chinese medicine. frontiersin.orgnih.gov The gene Pa24ISO from P. angulata has been shown to catalyze the isomerization of 24-methylenecholesterol to this compound. frontiersin.orgnih.govresearchgate.net Studies have demonstrated that suppressing the Pa24ISO gene leads to reduced levels of both this compound and physalin B, confirming its direct role in physalin biosynthesis. frontiersin.orgnih.gov

Physalis alkekengi : Similarly, in Physalis alkekengi, this compound is a designated key intermediate in the biosynthesis of physalins. frontiersin.orgnih.gov Research has focused on understanding the subsequent steps in the pathway that convert this compound into the complex structures of physalins. frontiersin.orgnih.gov The presence of 24ISO has also been identified in this species, highlighting its conserved role within the Physalis genus. pnas.org

Accumulation of this compound in Medicinal Plants
Medicinal PlantRole of this compoundKey EnzymeEnd Product
Withania somniferaPrecursorSterol Δ24-isomerase (24ISO)Withanolides
Physalis angulataPrecursorPa24ISOPhysalins
Physalis alkekengiKey Intermediate24ISOPhysalins

Involvement in Plant Secondary Metabolism and Defense Mechanisms

This compound is a pivotal branch-point intermediate in plant secondary metabolism, directing carbon flux towards the synthesis of specialized steroids that often play a role in plant defense. The conversion of 24-methylenecholesterol to this compound by the enzyme 24ISO is a critical step that diverts metabolites away from the production of essential phytosterols (B1254722) like campesterol (B1663852), and towards the biosynthesis of defense compounds such as withanolides and physalins. frontiersin.orgnih.govmdpi.comresearchgate.netnih.gov

These specialized steroids, derived from this compound, are known to possess various biological activities, including anti-herbivore and antimicrobial properties, thus contributing to the plant's defense arsenal. mpg.de For instance, withanolides from Withania somnifera have been shown to have insecticidal and antifeedant effects. mpg.de The biosynthesis of these defensive compounds is a complex process involving a series of oxidation reactions catalyzed by enzymes like cytochrome P450s, which act on the this compound backbone. nih.govmdpi.comnih.gov

Role as an Indicator for Arbuscular Mycorrhizal Fungi Colonization

Research has established that the levels of certain sterols, including this compound, increase significantly in the roots of plants upon colonization by arbuscular mycorrhizal (AM) fungi. nih.gov A study on transformed carrot (Daucus carota) and chicory (Cichorium intybus) roots showed a direct correlation between the colonization by AM fungi and an increase in the content of 24-methyl sterols, which includes this compound. nih.gov

This increase in specific sterols is observed only when a functional symbiosis is established, with the fungus present inside the root cells. nih.gov Therefore, the elevated accumulation of this compound and related compounds serves as a reliable biochemical marker for successful AM fungal colonization. nih.govresearchgate.net This suggests a role for these sterols in the establishment or maintenance of the symbiotic relationship.

Presence and Functional Aspects in Marine and Microbial Ecosystems

Sterol Profiles in Marine Diatoms (e.g., Phaeodactylum tricornutum) and Algae (e.g., Dictyopteris species)

This compound is also a component of the sterol profile in various marine organisms.

Dictyopteris species : The brown algae of the genus Dictyopteris are known to produce a variety of secondary metabolites, including sterols. In Dictyopteris delicatula collected from the coast of Brazil, this compound was identified as one of eight steroids present, alongside cholesterol as the major component. researchgate.netscielo.brresearchgate.net The diverse sterol composition of these algae contributes to their chemical ecology and potential biological activities.

Presence of this compound in Marine Organisms
OrganismTypeNotable Sterols Identified
Phaeodactylum tricornutumMarine DiatomThis compound, 24-methylenecholesterol, Campesterol
Dictyopteris delicatulaBrown AlgaCholesterol (major), Campesterol, 22,23-didehydrocholesterol, Brassicasterol, Stigmasterol, Chalinasterol, this compound

Contribution of Microbial Symbionts to Sterol Diversity in Sponges (e.g., Ircinia mutans)

Marine sponges are known for their remarkable diversity of sterols, which can originate from de novo synthesis, diet, or their associated microbial symbionts. mit.edu These symbiotic microorganisms, which can constitute a significant portion of the sponge's biomass, play a crucial role in the production of a wide array of secondary metabolites, including unique sterols. mdpi.comnih.govrsc.org

In the marine sponge Ircinia mutans, a diverse range of sterols has been characterized, with the composition varying between seasonal collections. nih.gov In summer samples of I. mutans, this compound was detected along with other sterols like cholesta-5,22-dien-3β-ol, campesterol, and stigmasterol. nih.govresearchgate.netnih.gov The presence of such a varied sterol profile suggests a contribution from the sponge's microbial symbionts. nih.govbiorxiv.org It is hypothesized that these bacteria contribute to the side chain alkylation of sterols within the sponge holobiont, leading to the observed diversity. biorxiv.org

Evolutionary Perspectives on Sterol Side Chain Modifications and Enzyme Diversification

The remarkable diversity of sterols across eukaryotes is largely a consequence of modifications to the sterol side chain, a process driven by the evolution and diversification of a key set of enzymes. The alkylation of the sterol side chain at the C-24 position is a pivotal evolutionary innovation that distinguishes the sterols of fungi and plants from the cholesterol found in animals. ttu.edu This section explores the evolutionary journey of the enzymes that catalyze these modifications, with a particular focus on those leading to the synthesis of this compound.

The story of sterol side chain modification is deeply rooted in the evolutionary history of eukaryotes. Phylogenetic and phylogenomic analyses suggest that the Last Eukaryotic Common Ancestor (LECA) already possessed a substantial toolkit of enzymes for sterol synthesis. nih.govfrontiersin.org This indicates that the foundational pathways for creating complex sterols were established early in eukaryotic evolution. The subsequent diversification of sterols across different lineages has been a process of "tinkering," primarily through gene loss and the neofunctionalization of existing enzymes. nih.gov

A central player in the diversification of sterol side chains is the enzyme sterol C24-methyltransferase (SMT). ttu.edu This enzyme, absent in animals, is responsible for adding a methyl group to the C-24 position of the sterol side chain. ttu.edu The evolution of SMTs is a fascinating example of how gene duplication and divergence have driven metabolic innovation. In fungi, a single SMT1 enzyme is crucial for the synthesis of ergosterol (B1671047). oup.com In contrast, land plants like Arabidopsis thaliana possess multiple SMT isoforms (SMT1, SMT2, and SMT3) that catalyze the addition of one or two methyl groups, leading to the formation of 24-methylsterols and 24-ethylsterols, respectively. oup.comfrontiersin.org The ability of some SMTs to catalyze a second methylation event, a characteristic that appears restricted to the photosynthetic lineage, highlights a significant evolutionary divergence. nih.gov

The evolution of enzymes that reduce double bonds in the sterol side chain has also been critical in generating sterol diversity. In animals, the reduction of the Δ24 double bond is catalyzed by 24-dehydrocholesterol reductase (DHCR24). frontiersin.org In fungi, this step is performed by the C-24(28) reductase (ERG4). oup.com Plants, however, have evolved homologous yet distinct enzymes. For instance, in Arabidopsis, the STEROL SIDE CHAIN REDUCTASE 1 (SSR1), also known as AtDWF1, carries out both the isomerization of a Δ24(28) double bond to a Δ24(25) double bond and its subsequent reduction. oup.com

The emergence of this compound as a key intermediate in the biosynthesis of certain specialized metabolites in the Solanaceae family provides a compelling case study of enzyme evolution. In plants like Withania somnifera (ashwagandha), a unique enzyme, sterol Δ24-isomerase (24ISO), has evolved. nih.govcapes.gov.br This enzyme catalyzes the conversion of 24-methylenecholesterol to this compound, a critical committing step in the biosynthesis of withanolides. nih.govcapes.gov.br Phylogenetic analysis reveals that 24ISO originated from the DWF1/SSR1 reductase after two successive gene duplication events within the Solanoideae subfamily. nih.gov This demonstrates how gene duplication can pave the way for the evolution of a novel enzymatic function, in this case, an isomerase from a reductase, thereby opening up a new branch in the metabolic pathway. nih.govcapes.gov.br The subsequent conversion of this compound into physalins, another class of bioactive steroids, involves a series of oxidation reactions catalyzed by a diverse array of P450 enzymes. mdpi.com

The evolutionary history of sterol biosynthesis is not always a linear path of descent. Instances of convergent evolution, where similar enzymatic functions have evolved independently in different lineages, have also been observed. For example, the "cholesterol side-chain-cleaving" activity, which is crucial for steroid hormone production in animals, appears to have evolved independently in plants for the biosynthesis of cardiac glycosides. biorxiv.org Similarly, the pathways leading to ergosterol in green algae and fungi are thought to be the result of convergent evolution, with the distinct product profiles of their respective SMTs being a key factor in this divergence. portlandpress.com

The study of ancient sterol methyltransferases, such as the one from the green alga Chlamydomonas reinhardtii, provides further insights into the ancestral state of these enzymes. nih.gov The C. reinhardtii SMT exhibits broad substrate specificity and produces a mix of products typical of primitive organisms, suggesting that the more specialized SMTs found in land plants and fungi evolved from a more promiscuous ancestor through a process of gene duplication and subsequent refinement of their catalytic activity and substrate preference. nih.govmdpi.com

The table below summarizes key enzymes involved in sterol side chain modifications and their evolutionary significance.

EnzymeAbbreviationFunctionEvolutionary Significance
Sterol C24-MethyltransferaseSMTCatalyzes the addition of a methyl group to the C-24 position of the sterol side chain. oup.comA key enzyme distinguishing fungal and plant sterol synthesis from that of animals. ttu.edu Gene duplication and divergence have led to different isoforms with varied functions in different lineages. oup.com
24-Dehydrocholesterol ReductaseDHCR24Reduces the Δ24 double bond in the sterol side chain in animals. frontiersin.orgRepresents the animal solution to the final step in cholesterol biosynthesis. frontiersin.org
C-24(28) ReductaseERG4Reduces the Δ24(28) double bond in the sterol side chain in fungi. oup.comThe fungal counterpart to the animal DHCR24, essential for ergosterol synthesis. oup.com
Sterol Side Chain Reductase 1SSR1 (DWF1)Catalyzes the isomerization of Δ24(28) to Δ24(25) and subsequent reduction in plants. oup.comA bifunctional enzyme in plants that highlights the divergent evolution of the sterol reduction mechanism compared to animals and fungi. oup.com
Sterol Δ24-Isomerase24ISOIsomerizes 24-methylenecholesterol to this compound in some Solanaceae species. nih.govcapes.gov.brA recently evolved enzyme derived from a reductase that channels intermediates into specialized metabolic pathways like withanolide biosynthesis. nih.govcapes.gov.br

Advanced Methodologies in 24 Methyldesmosterol Research

Analytical Techniques for Quantitative and Qualitative Research Applications

Precise identification, quantification, and structural elucidation of 24-methyldesmosterol and its related metabolites are paramount for understanding its biosynthesis and biological roles. Advanced analytical techniques are indispensable for achieving this.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols, including this compound, owing to its high sensitivity and ability to separate complex mixtures biorxiv.orgpnas.orgfrontiersin.orgnih.govpnas.org. This method typically involves derivatization of the sterols, often into trimethylsilyl (B98337) (TMS) ethers, to increase their volatility and thermal stability for GC separation pnas.orgfrontiersin.org. GC-MS allows for the separation of this compound from other sterols based on their retention times, while the mass spectrometer provides structural information through fragmentation patterns.

Research findings frequently report the use of GC-MS for quantifying this compound in various biological matrices, such as plant tissues and engineered yeast strains biorxiv.orgpnas.orgfrontiersin.orgnih.govpnas.org. For instance, studies have employed GC-MS to monitor the accumulation of this compound in Nicotiana benthamiana following genetic engineering or in yeast strains engineered for its production biorxiv.orgpnas.orgfrontiersin.org. Specific GC-MS parameters, such as oven temperature programs, column types (e.g., DB-17HT), and ionization energies (e.g., 70 eV), are critical for successful analysis biorxiv.orgfrontiersin.org. Diagnostic ions for this compound often include m/z 398 (molecular ion) and characteristic fragment ions resulting from ring cleavage .

Table 1: GC-MS Parameters and Diagnostic Ions for this compound Analysis

Parameter/IonValue/DescriptionSource
Column TypeDB-17HT (30 m × 0.25 mm) biorxiv.orgfrontiersin.org
Oven ProgramInitial 100 °C, ramp 30 °C/min to 275 °C, then 3 °C/min to 300 °C for 3.83 min biorxiv.org
Ionization Energy70 eV biorxiv.org
Molecular Ion (M⁺)m/z 398
Fragment Ion 1m/z 383 (M⁺−CH₃)
Fragment Ion 2m/z 255 (ring cleavage)
Retention Time (approx.)23.7 min (for TMS derivative)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Biosynthesis Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound and its biosynthetic intermediates, providing detailed information about the connectivity and spatial arrangement of atoms nih.govbiorxiv.orgsemanticscholar.orgbiorxiv.orgcdnsciencepub.com. Techniques such as ¹H NMR, ¹³C NMR, and multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to confirm the presence and position of functional groups, double bonds, and the characteristic methyl group at C-24 biorxiv.orgbiorxiv.orgcdnsciencepub.com.

NMR data has been crucial in confirming the structure of this compound synthesized in engineered organisms or isolated from natural sources biorxiv.orgsemanticscholar.orgbiorxiv.org. For example, ¹H NMR signals at δ 5.32 (H-6), δ 5.15 (H-24), and δ 3.52 (H-3α) have been reported for this compound . In studies involving isotopic labeling, NMR is used to trace the metabolic fate of specific atoms, thereby confirming biosynthetic pathways biorxiv.org. NMR analysis, particularly ¹³C NMR, is also vital for differentiating stereoisomers and confirming the configuration at chiral centers like C-24 cdnsciencepub.com.

Chiral Chromatography for Epimer Differentiation

Chiral chromatography is a specialized chromatographic technique used to separate stereoisomers, including enantiomers and diastereomers (epimers), which possess identical physical properties except for their interaction with a chiral environment ntu.edu.sgchiralpedia.com. For sterols like this compound, which can potentially exist as epimers at the C-24 position due to the methylation process, chiral chromatography is essential for distinguishing these forms mdpi.com.

This technique employs a chiral stationary phase (CSP) within the chromatographic column. The CSP interacts differentially with the stereoisomers of this compound, causing them to elute at different times. This separation is critical for assessing the stereoselectivity of enzymes involved in sterol biosynthesis, such as sterol methyltransferases (SMTs) or isomerases, and for obtaining enantiomerically pure compounds mdpi.com. While specific studies detailing the chiral separation of this compound epimers are less common in the provided search results compared to GC-MS or NMR, the principle is well-established for sterol analysis mdpi.com.

Bioinformatic and Computational Approaches

Bioinformatic and computational methods are vital for identifying genes involved in sterol biosynthesis and understanding the evolutionary relationships of the enzymes responsible for producing compounds like this compound.

Transcriptomic Analysis for Identification of Candidate Genes

Transcriptomic analysis, primarily through RNA sequencing (RNA-Seq), provides a global view of gene expression within a biological sample, allowing researchers to identify genes that are differentially expressed under specific conditions or in particular tissues mdpi.comnih.govnih.gov. This approach is instrumental in pinpointing candidate genes involved in the biosynthesis of this compound or its downstream products.

Studies have utilized transcriptomic data from plants like Physalis angulata to identify cytochrome P450 (CYP) enzymes that might catalyze the conversion of this compound into physalins mdpi.comdntb.gov.uaresearchgate.net. By analyzing transcriptome data and comparing gene expression profiles between different tissues or under various treatments, researchers can identify genes that are upregulated during the production of specific sterols nih.govnih.gov. For instance, transcriptomic profiling in Petunia hybrida helped identify genes associated with specialized steroid production, and changes in sterol levels, including this compound, were correlated with gene expression patterns nih.gov. Similarly, transcriptomic analysis in Brassica napus helped identify genes involved in sterol metabolism and establish regulatory networks, aiding in the discovery of candidate genes for sterol biosynthesis nih.gov.

Table 2: Transcriptomic Approaches in this compound Biosynthesis Research

Organism/SystemTranscriptomic TechniqueFocus AreaKey Findings/ApplicationsSource
Physalis angulataRNA-SeqIdentification of P450s for physalin biosynthesisIdentified 306 P450 unigenes; 21 candidates proposed for physalin biosynthesis from this compound mdpi.comdntb.gov.uaresearchgate.net
Petunia hybridaGC-MS & RNA-SeqRegulation of specialized steroid productionCorrelated changes in this compound levels with gene expression patterns; identified ERF transcription factors nih.gov
Brassica napusRNA-Seq, QTL mappingGenetic architecture of sterol metabolismIdentified differentially expressed genes (DEGs) in sterol biosynthesis pathways; established regulatory networks; identified candidate genes like BnSQS1 nih.gov
Withania somniferaRNA-Seq (assembly & annotation)Elucidation of withanolide biosynthesisUsed for genome assembly, synteny analysis, co-expression analysis to identify genes in the pathway biorxiv.org

Phylogenetic Analysis of Sterol Biosynthesis Enzymes (e.g., 24ISO, DWF1 Paralogs, SMTs, P450s)

Phylogenetic analysis is a powerful computational tool used to infer evolutionary relationships between genes and proteins. By comparing the sequences of sterol biosynthesis enzymes across different species, researchers can trace their evolutionary origins, identify functional diversification, and pinpoint key enzymes involved in specific pathways, such as the production of 24-alkyl sterols like this compound.

Studies have focused on the evolution of enzymes critical for this compound synthesis. For example, phylogenetic analysis has revealed that the sterol Δ24-isomerase (24ISO), which catalyzes the conversion of 24-methylenecholesterol (B1664013) to this compound, evolved from DWF1 reductases in Solanoideae plants pnas.orgpnas.orgcapes.gov.brnih.gov. This evolution is linked to the emergence of withanolide biosynthesis in medicinal plants within this subfamily pnas.orgpnas.orgcapes.gov.brnih.gov. Phylogenetic studies of Sterol Methyltransferases (SMTs) have also been conducted to understand the mechanisms of C-24 alkylation, which is central to the formation of 24-methyl sterols nih.govmdpi.comfrontiersin.orgnih.gov. Furthermore, phylogenetic analysis of cytochrome P450 (CYP) enzymes has been employed to identify candidates involved in the oxidative steps that convert this compound into downstream products like physalins mdpi.comdntb.gov.uaresearchgate.net.

Table 3: Phylogenetic Analysis of Key Sterol Biosynthesis Enzymes

Enzyme FamilyRole in this compound PathwayEvolutionary InsightsExample Species/ContextSource
24ISO (Sterol Δ24-isomerase) Converts 24-methylenecholesterol to this compoundEvolved from DWF1 reductases; unique to withanolide-producing Solanoideae plantsPhysalis, Withania pnas.orgpnas.orgcapes.gov.brnih.gov
SMTs (Sterol Methyltransferases) Catalyze C-24 methylation of sterolsClade-specific duplications; independent evolution of C30 sterol biosynthesisSponges, Algae, Plants nih.govmdpi.comfrontiersin.org
DWF1 Paralogs (Sterol Reductases) Ancestors of 24ISO; involved in sterol side chain reductionEvolutionary origin of 24ISO; involved in brassinolide (B613842) biosynthesisPlants, Fungi, Animals pnas.orgpnas.orgresearchgate.net
CYP450s (Cytochrome P450s) Oxidative modifications of this compoundInvolved in downstream conversion to physalins/withanolidesPhysalis angulata mdpi.comdntb.gov.uaresearchgate.net

Compound Name Table

this compound

24-Methylenecholesterol

Cholesterol

Sitosterol

Campesterol (B1663852)

Stigmasterol

Ergosta-5,7,24-trien-3β-ol

Ergosta-5,24(28)-dien-3β-ol

Ergosterol (B1671047)

Fucosterol

Isofucosterol

Codisterol

Physalins

Withanolides

Withaferin A

Lanosterol (B1674476)

Cycloartenol

Brassinosteroids

Campestanol

Brassicasterol

Dihydrobrassicasterol

Gorgosterol

Poriferasterol

Crinosterol

Bassicasterol

Dinosterol

24-isopropylcholesterol

24-isopropylcholestane

24-ethyldesmosterol

24-methylcholesterol

24-methyllanosta-7-enol

24(28)-methylenecholest-7-enol

24β-methylcholest-7-enol

24β-methylcholesterol

24(28)-methylenelanosterol

24(28)E-ethylidene lanosterol

24(28)Z-ethylidene lanosterol

24β-ethyllanosta-25(27)-dienol

24β-ethylcholest-7-enol

24β-ethylcholesterol

24β-ethylcholesta-5,25(27)-dienol

24-methyl-Δ25-cholesterol

Network Pharmacology Studies in Research Contexts

Network pharmacology represents a systems biology approach that investigates the complex interactions between compounds, their molecular targets, and disease pathways. This methodology is instrumental in understanding how a single compound can exert pleiotropic effects by interacting with multiple targets, thereby offering a more holistic view of its therapeutic potential. In the context of this compound, network pharmacology studies have begun to elucidate its role in disease mechanisms, particularly in the realm of cancer.

Research has implicated this compound in the regulation of cellular processes such as cell growth and proliferation within specific disease contexts. For instance, a bioinformatics and network pharmacology-based study aimed at understanding the pharmacological mechanisms of indigenous plants in treating Hepatitis C Virus (HCV)-related hepatocellular carcinoma (HCC) identified this compound as a compound contributing to cell growth and proliferation nih.govresearchgate.netcolab.ws. This study constructed a compound-target-disease network, revealing that this compound, alongside other phytochemicals, significantly influences these cellular processes by interacting with specific proteins nih.govresearchgate.netcolab.ws.

Specifically, this compound has been associated with the modulation of key proteins, including Albumin (ALB) and Cyclooxygenase-2 (PTGS2, also known as COX-2) nih.govresearchgate.netcolab.ws. These interactions suggest a potential role for this compound in pathways that govern cell cycle progression and inflammatory responses, both critical factors in the development and progression of hepatocellular carcinoma nih.govresearchgate.netcolab.ws. Further computational analyses, such as molecular docking and molecular dynamics simulations, have complemented these findings by assessing the binding affinity and stability of these compounds at their predicted target sites, thereby reinforcing their proposed roles within the biological network nih.govresearchgate.netcolab.ws.

While other network pharmacology studies have identified this compound in broader analyses, such as its presence in studies exploring the effects of Saudi Arabian flora against epilepsy, the specific targets and mechanisms related to this indication remain less detailed in the available literature compared to its role in hepatocellular carcinoma nih.gov.

The following table summarizes the key findings from network pharmacology studies concerning this compound:

CompoundDisease ContextImplicated Proteins (Targets)Role in Cellular ProcessStudy Methodology
This compoundHCV-related Hepatocellular Carcinoma (HCC)Albumin (ALB), PTGS2Cell growth and proliferationBioinformatics and network pharmacology-based study nih.govresearchgate.netcolab.ws
This compoundHepatocellular Carcinoma (general context)Albumin (ALB), Cyclooxygenase-2 (COX-2/PTGS2)Cell growth and proliferationNetwork pharmacology studies
This compoundFlora analysis for epilepsy (contextual mention)Not specifiedNot specifiedNetwork pharmacology study nih.gov

Future Directions and Emerging Research Avenues

Unraveling Undiscovered Biosynthetic Steps and Intermediates

Despite the identification of 24ISO as a key enzyme, the complete biosynthetic pathway from 24-Methyldesmosterol to its downstream products, such as withanolides and physalins, is still largely unexplored nih.govmdpi.comfrontiersin.orgresearchgate.net. Future research should focus on identifying the enzymes and intermediates involved in these subsequent steps. This includes employing advanced techniques like metabolomics, transcriptomics, and proteomics in organisms known to produce these compounds, such as Physalis species or Withania somnifera nih.govfrontiersin.org. Investigating gene clusters associated with specialized steroid biosynthesis in Solanaceae plants could reveal novel enzymes biorxiv.orgnih.gov. Furthermore, understanding the precise mechanisms by which this compound is converted into complex steroidal lactones will require detailed biochemical assays and genetic manipulation studies. For instance, identifying the specific cytochrome P450 enzymes responsible for oxidative modifications of this compound to form physalins is a critical research gap nih.govresearchgate.net.

Exploration of Novel Enzymatic Activities and Pathways

The sterol biosynthetic pathway is known for its evolutionary plasticity, with enzymes undergoing duplication and neofunctionalization oup.comnih.gov. Future research could explore novel enzymatic activities related to this compound metabolism. This includes identifying new isoforms of sterol methyltransferases (SMTs) or isomerases that might influence the production or modification of this compound in different organisms, including microbes and plants oup.comresearchgate.netnih.gov. For example, the discovery of bacterial sterol methyltransferases capable of producing 24-isopropyl sterols highlights the potential for uncovering novel alkylation mechanisms nih.govbiorxiv.org. Investigating enzymes involved in the C-4 demethylation pathway in bacteria, which differs from eukaryotes, could also provide insights into diverse sterol modification strategies pnas.org. Furthermore, exploring the enzymatic machinery in marine organisms, where this compound has been identified, could reveal unique pathways adapted to specific ecological niches researchgate.netscielo.brtandfonline.com.

Advanced Metabolic Engineering for Enhanced Research Applications

The production of this compound through metabolic engineering, particularly in heterologous hosts like yeast (Saccharomyces cerevisiae) and plants (Nicotiana benthamiana), has shown promise but also highlighted challenges biorxiv.org. Future efforts should focus on optimizing these systems for higher yields and purity. This involves fine-tuning the expression of key enzymes, such as 24ISO, and addressing issues like shunt product formation in yeast (e.g., ergosta-5,7,24-trien-3β-ol) or oxidative modifications in plants biorxiv.org. Advanced metabolic engineering strategies could involve CRISPR-based gene editing for precise pathway manipulation, synthetic biology approaches for pathway reconstruction, and the development of robust biosensors for high-throughput screening of engineered strains biorxiv.orgresearchgate.net. Such engineered systems are crucial for providing sufficient quantities of this compound for detailed biochemical studies of downstream enzymes and for potential biotechnological applications, such as the production of withanolides or physalins biorxiv.orgresearchgate.net. Research into engineering plant pathways for this compound production has shown that co-expression of multiple genes is often required, underscoring the complexity of these metabolic routes nih.govbiorxiv.org.

Deeper Understanding of Ecological and Evolutionary Roles of this compound in Diverse Biota

The presence of this compound in various organisms, including fungi (Mortierella alpina), plants (Bacopa monnieri, Physalis species), marine diatoms (Phaeodactylum tricornutum), and sponges, suggests diverse ecological and evolutionary roles researchgate.netscielo.brtandfonline.comnih.gov. Future research should aim to elucidate these roles. For instance, in marine environments, microbial symbionts have been implicated in the biosynthesis of sterols, including this compound, highlighting potential symbiotic relationships and contributions to marine food webs biorxiv.org. The anti-inflammatory properties observed in studies using this compound from marine diatoms suggest potential roles in organismal defense or signaling within these ecosystems . From an evolutionary perspective, understanding the distribution and functional divergence of enzymes involved in this compound biosynthesis, such as 24ISO, can shed light on the evolution of specialized metabolic pathways within plant lineages like Solanaceae pnas.orgpnas.orgoup.com. Investigating whether this compound itself or its derivatives play roles in membrane structure, signaling, or defense mechanisms across different taxa will be a key area of future research.

Q & A

Q. What are the primary biosynthetic pathways leading to 24-Methyldesmosterol in plants and yeast?

  • Methodological Answer : this compound (2) is synthesized via the phytosterol pathway. In plants like Nicotiana benthamiana, the intermediate 24-methylenecholesterol (1) is converted to this compound by sterol Δ24-isomerase (24ISO) . In yeast, engineering involves disrupting ergosterol biosynthesis (e.g., deleting ERG4 and ERG5) to redirect flux toward this compound via ergosta-5,7,24(28)-trien-3β-ol (3) as a shared intermediate . Key enzymes include 24ISO and sterol Δ7 reductase (7RED).

Q. How can metabolic engineering in Nicotiana benthamiana be optimized for this compound production?

  • Methodological Answer : Two strategies are effective:
  • Strategy I : Silencing downstream genes (e.g., DWF1) to block brassinosteroid synthesis, though this causes growth defects .
  • Strategy II : Overexpressing 15 upstream phytosterol pathway genes (e.g., HMGR, SMO2-1/2, DWARF5/7), increasing titers to 0.9 mg/g dry weight. Leave-one-out experiments identified HMGR, SMO2-1/2, DWARF5, and DWARF7 as critical bottlenecks .

Q. What analytical techniques are essential for quantifying this compound and its derivatives?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is standard for detecting this compound and shunt products. Fragmentation patterns (e.g., m/z 294 for Δ24(28) double bonds) and retention time comparisons differentiate isomers like ergosta-5,7,24-trien-3β-ol (6) . NMR spectroscopy confirms structures of oxidized derivatives (e.g., physalindicanols A/B) formed via background epoxidation in plants .

Advanced Research Questions

Q. How can bottlenecks in yeast-based this compound biosynthesis be resolved?

  • Methodological Answer : Limited 7RED activity in yeast leads to accumulation of ergosta-5,7,24-trien-3β-ol (6). Solutions include:
  • Co-expressing ARE2 (acyltransferase) with YEH1/2 (ester hydrolases) to improve sterol homeostasis, achieving up to 13.5 mg/g DCW .
  • Overexpressing UPC2G888A (transcription factor mutant) to enhance sterol biosynthesis, though this did not significantly boost titers in some strains .

Q. How should researchers address conflicting data from GC-MS when unexpected byproducts arise?

  • Methodological Answer :
  • Step 1 : Compare mass spectra and retention times with authentic standards (e.g., ergosterol vs. This compound) .
  • Step 2 : Use isotopic labeling (e.g., [26-13C]-24-Methyldesmosterol) to trace metabolic conversions and identify artifacts .
  • Step 3 : Conduct in vitro assays (e.g., epoxide opening reactions) to confirm proposed biosynthetic pathways for derivatives like physalindicanols .

Q. What are the implications of host organism choice (yeast vs. plant) on metabolic flux and byproduct formation?

  • Methodological Answer :
  • Yeast : Produces ergosta-5,7,24-trien-3β-ol (6) due to insufficient 7RED activity but allows high-throughput strain engineering .
  • Plants : Avoid yeast-specific byproducts but introduce background epoxidation, forming physalindicanols A/B. Transient expression in N. benthamiana enables flexible gene "mix-and-match" strategies to optimize pathway flux .

Q. How can background epoxidation in plant hosts be mitigated to improve this compound yields?

  • Methodological Answer : Epoxidation of Δ24 double bonds in N. benthamiana generates shunt products (7 and 8). Mitigation strategies include:
  • Timing optimization : Coordinate gene silencing/overexpression to minimize intermediate accumulation .
  • Enzyme engineering : Modify 24ISO to reduce substrate exposure to endogenous epoxidases .

Methodological & Statistical Considerations

Q. What statistical methods validate gene expression effects on this compound titers?

  • Methodological Answer :
  • Use Student’s t-test to compare mean titers across biological replicates (n=3), with significance thresholds at p < 0.05 or 0.01 .
  • ANOVA is recommended for multi-group comparisons (e.g., testing gene knockout libraries) to identify rate-limiting steps .

Q. How should researchers design experiments to reconcile discrepancies in rate-limiting enzyme identification?

  • Methodological Answer :
  • Leave-one-out screening : Omit individual genes from a pathway set (e.g., 15-gene phytosterol cluster) to quantify their impact on titers .
  • Complementation assays : Reintroduce candidate genes (e.g., HMGR) into deficient strains to restore flux .

Data Reporting Standards

  • Quantitative thresholds : Report limits of detection (LOD) and quantification (LOQ) for GC-MS to ensure data reproducibility .
  • Raw data inclusion : Provide processed data in main text; archive raw datasets (e.g., NMR spectra) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.